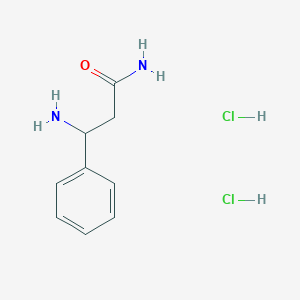
3-Amino-3-phenylpropanamide dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-3-phenylpropanamide dihydrochloride: is an organic compound with the molecular formula C9H14Cl2N2O. It is a derivative of propanamide, featuring an amino group and a phenyl group attached to the third carbon atom. This compound is often used in various chemical and biological research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-phenylpropanamide dihydrochloride typically involves the following steps:
Starting Materials: Benzyl cyanide and ammonia are commonly used starting materials.
Reaction: Benzyl cyanide undergoes a nucleophilic addition reaction with ammonia to form 3-phenylpropanamide.
Amination: The 3-phenylpropanamide is then subjected to amination using an appropriate amine source, such as ammonium chloride, under controlled conditions to introduce the amino group at the third carbon.
Hydrochloride Formation: The final step involves the formation of the dihydrochloride salt by treating the amine product with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.
Catalytic Processes: The use of catalysts can enhance the efficiency of the amination step, leading to higher purity and yield.
化学反応の分析
Types of Reactions
3-Amino-3-phenylpropanamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives with different oxidation states.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Various amine derivatives.
Substitution Products: Halogenated or nitrated phenyl derivatives.
科学的研究の応用
3-Amino-3-phenylpropanamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
作用機序
The mechanism by which 3-Amino-3-phenylpropanamide dihydrochloride exerts its effects involves:
Molecular Targets: The compound can interact with various enzymes and proteins, influencing their activity and function.
Pathways: It may participate in metabolic pathways, affecting biochemical processes within cells.
類似化合物との比較
Similar Compounds
3-Amino-3-phenylpropanoic acid: Similar structure but with a carboxylic acid group instead of an amide.
3-Amino-3-phenylpropanol: Contains a hydroxyl group instead of an amide.
3-Amino-3-phenylpropylamine: Features an additional amine group.
Uniqueness
3-Amino-3-phenylpropanamide dihydrochloride is unique due to its specific combination of an amino group and a phenyl group attached to the propanamide backbone, which imparts distinct chemical and biological properties not found in its analogs.
特性
IUPAC Name |
3-amino-3-phenylpropanamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.2ClH/c10-8(6-9(11)12)7-4-2-1-3-5-7;;/h1-5,8H,6,10H2,(H2,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDXIOUIZRLVSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













